molecular formula C6H7Cl2NO2S B3278932 Pyridin-4-ylmethanesulfonyl chloride hydrochloride CAS No. 683812-81-9

Pyridin-4-ylmethanesulfonyl chloride hydrochloride

Cat. No.: B3278932
CAS No.: 683812-81-9
M. Wt: 228.10
InChI Key: JZZPWTOVADCTSK-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanesulfonyl chloride hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound is particularly notable for its reactivity and utility in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-ylmethanesulfonyl chloride hydrochloride typically involves the reaction of pyridine with thionyl chloride. The process begins with the addition of thionyl chloride to pyridine under controlled conditions, resulting in the formation of N-(4-pyridyl)pyridinium chloride hydrochloride. This intermediate is then further reacted with sodium sulfite to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylmethanesulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, altering its oxidation state and forming different products.

    Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium sulfite, thionyl chloride, and various nucleophiles. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with nucleophiles can yield substituted pyridine derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Pyridin-4-ylmethanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-4-ylmethanesulfonyl chloride hydrochloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic aromatic heterocycle with similar reactivity.

    Pyridinium Salts: Structurally related compounds with diverse applications.

    Sulfonyl Chlorides: Compounds containing the sulfonyl chloride group, known for their reactivity.

Uniqueness

Pyridin-4-ylmethanesulfonyl chloride hydrochloride is unique due to its combination of a pyridine ring and a sulfonyl chloride group. This combination imparts specific reactivity and makes it a valuable reagent in organic synthesis and other applications .

Properties

IUPAC Name

pyridin-4-ylmethanesulfonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZPWTOVADCTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683812-81-9
Record name (pyridin-4-yl)methanesulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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